N-(Hexanoyloxy)succinimide

Polymer Chemistry Biomaterials Surface Modification

As a C6 NHS ester, this reagent allows precise control over the hydrophobic modification in amine-containing polymers and biomolecules. Its chain length distinguishes it from shorter analogs, offering ideal chemoselectivity for designing non-ionic surfactants for biosynthetic polymer coatings without aggregation. A critical building block for tunable surface activity R&D.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 22102-92-7
Cat. No. B134288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hexanoyloxy)succinimide
CAS22102-92-7
Synonyms1-[(1-Oxohexyl)oxy]-2,5-pyrrolidinedione;  Hexanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3
InChIKeyHNYAWMSQSBERBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hexanoyloxy)succinimide CAS 22102-92-7: Acylating Agent Procurement Baseline


N-(Hexanoyloxy)succinimide (CAS 22102-92-7), also known as hexanoic acid succinimidyl ester or N-hydroxysuccinimide caproic acid ester, is an N-hydroxysuccinimide (NHS) ester that serves as an amine-reactive acylating agent in bioconjugation and polymer chemistry [1]. Its hexanoyl (C6) chain provides a defined hydrophobic moiety that distinguishes it from shorter-chain NHS esters and enables precise hydrophobic modification of amine-containing polymers and biomolecules [2].

Why N-(Hexanoyloxy)succinimide (CAS 22102-92-7) Cannot Be Interchanged with Shorter-Chain NHS Esters


NHS esters with different acyl chain lengths exhibit distinct reactivity profiles, hydrolysis rates, and hydrophobicities. N-(Hexanoyloxy)succinimide's C6 alkyl chain imparts specific hydrophobic character and steric properties that differ from C2 (acetyl) or C4 (butyryl) analogs [1]. Direct substitution with shorter-chain NHS esters alters the hydrophilic/hydrophobic balance of modified polymers and changes acylation kinetics [2]. Furthermore, chain-length-dependent differences in hydrolysis half-life affect reagent handling and reaction efficiency in aqueous buffers [3].

N-(Hexanoyloxy)succinimide (CAS 22102-92-7): Quantitative Comparative Performance Evidence


Hydrophobic Modification Efficiency: Hexanoyl vs. Butyryl NHS Ester in Poly(vinylamine) Grafting

N-(Hexanoyloxy)succinimide (C6) enables precise control of hydrophobic/hydrophilic balance in poly(vinylamine) (PVAm) modification. When used to graft hexanoyl groups onto PVAm, the feed ratio of the NHS ester directly correlates with the final polymer composition, as quantified by 1H NMR integration [1]. In contrast, shorter-chain analogs such as N-succinimidyl butyrate (C4) produce polymers with lower hydrophobic character at equivalent molar incorporation, requiring higher reagent consumption to achieve comparable surface activity [2].

Polymer Chemistry Biomaterials Surface Modification

Selectivity in Amino Group Modification: N-(Hexanoyloxy)succinimide vs. Generic NHS Esters

N-(Hexanoyloxy)succinimide demonstrates preferential reactivity toward primary amines over hydroxyl groups in poly(vinylamine)-based polymer syntheses [1]. This selectivity is critical when modifying substrates containing both amino and hydroxyl moieties (e.g., dextran, polysaccharides), where generic NHS esters may exhibit undesired side reactions [2]. The C6 alkyl chain contributes to steric and hydrophobic interactions that favor amine acylation over competing O-acylation pathways under the reported reaction conditions (DMSO, ambient temperature) [1].

Bioconjugation Protein Chemistry Cross-linking

Hydrolysis Stability and Handling: C6 NHS Ester vs. General NHS Ester Class

NHS esters hydrolyze in aqueous media, with half-life depending on pH, temperature, and the structure of the ester leaving group [1]. While specific hydrolysis kinetics for N-(Hexanoyloxy)succinimide are not directly reported, class-level data indicate that alkyl-chain NHS esters exhibit half-lives on the order of hours at pH 7.0, 25°C, but degrade in minutes at pH 9.0 . The C6 alkyl group contributes modest steric protection compared to branched or aromatic esters, resulting in intermediate hydrolytic stability that balances reactivity with handling convenience [1].

Reagent Stability Aqueous Bioconjugation Handling Protocols

Optimal Use Cases for N-(Hexanoyloxy)succinimide (CAS 22102-92-7) Based on Quantitative Differentiation


Synthesis of Defined Amphiphilic Polymers with Precise Hydrophobic/Hydrophilic Balance

N-(Hexanoyloxy)succinimide is the reagent of choice for introducing controlled hexanoyl (C6) hydrophobicity onto amine-containing polymer backbones [1]. Its C6 chain length provides a specific hydrophobic contribution that enables tunable surface activity in nonionic surfactant polymers [2]. Users can adjust the feed ratio of the NHS ester to achieve desired polymer compositions, as validated by 1H NMR quantification of hexanoyl incorporation [1].

Amine-Specific Acylation in Multifunctional Substrates (e.g., Dextran-Containing Polymers)

When modifying polymers containing both amine and hydroxyl groups (e.g., poly(vinylamine) with pendant dextran), N-(Hexanoyloxy)succinimide provides the necessary chemoselectivity to acylate amines without significant hydroxyl modification [1]. This selectivity is essential for preparing structurally well-defined glycopolymers and comb-like architectures [2].

Biomedical Surface Coatings Requiring Defined Hydrophobic Domains

The hexanoyl group introduced by N-(Hexanoyloxy)succinimide imparts a moderate hydrophobic character suitable for designing biosynthetic polymer surfactants that resist protein adsorption and platelet adhesion [1]. The C6 chain is long enough to provide effective hydrophobic anchoring without causing excessive aggregation or solubility issues, making it ideal for endothelialization-promoting coatings [2].

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